キノキサリン 1-オキシド

概要

説明

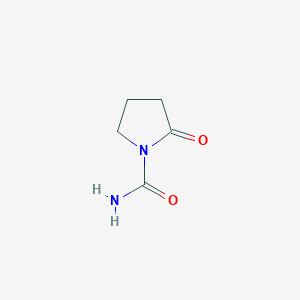

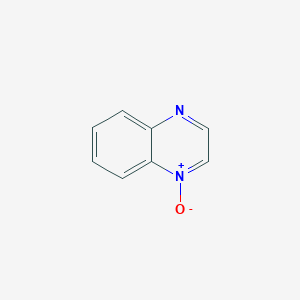

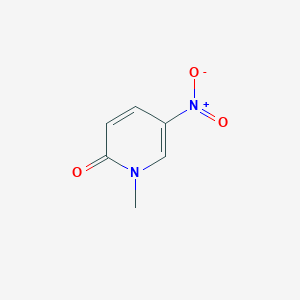

Quinoxaline, 1-oxide is a compound with the molecular formula C8H6N2O . It is also known by other names such as Quinoxaline N-oxide and 1-oxidoquinoxalin-1-ium . It is a significant compound due to its various biological properties .

Synthesis Analysis

Quinoxaline and its derivatives have been synthesized through various methods over the years . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

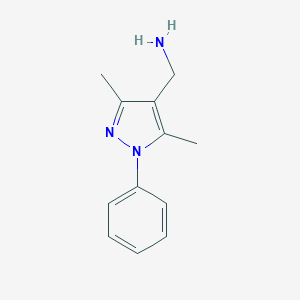

The molecular structure of Quinoxaline, 1-oxide consists of a benzene ring fused to a pyrazine ring . The InChI representation of the molecule is InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H .

Chemical Reactions Analysis

Quinoxaline and its derivatives have been found to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Physical and Chemical Properties Analysis

Quinoxaline, 1-oxide has a molecular weight of 146.15 g/mol . It has a topological polar surface area of 38.4 Ų and contains 11 heavy atoms . It does not have any hydrogen bond donors but has 2 hydrogen bond acceptors .

科学的研究の応用

生物活性分子の開発

キノキサリン誘導体は、幅広い生物活性を持つことから、様々な生物活性分子の設計と開発に広く用いられています。 これらの活性には、抗菌活性、抗腫瘍活性、抗真菌活性、殺虫活性、除草活性、抗寄生虫活性などがあります。 .

染料および蛍光材料

キノキサリン骨格は、染料や蛍光材料を創製するための基盤として役立ちます。 これらの化合物は、科学研究から工業プロセスまで、様々な用途で利用されています。 .

エレクトロルミネッセンス材料

キノキサリン誘導体は、エレクトロルミネッセンス特性を持つため、有機発光ダイオード(OLED)などのデバイス向けに効率的なエレクトロルミネッセンス材料の製造に用いられています。 .

有機半導体

キノキサリンは、その独特の電子特性により、フレキシブル電子デバイスの開発に不可欠な有機半導体における貴重な構成要素となっています。 .

化学的に制御可能なスイッチ

キノキサリン誘導体は、化学的に制御可能なスイッチとして機能し、分子エレクトロニクスやスマートマテリアルにおける潜在的な用途があります。 .

合成ビルディングブロック

これらの化合物は、アニオン受容体、キャビタン、脱水環状化合物、DNA切断剤などの複雑な分子の合成のためのビルディングブロックとして役立ちます。 この汎用性により、合成化学において非常に貴重なものとなっています。 .

医薬品への応用

キノキサリン 1,4-ジオキシドは、細菌感染症、腫瘍疾患、マラリア、トリパノソーマ症、リーシュマニア症、アメーバ症などの幅広い疾患を標的とする薬物開発において有望視されています。 .

動物の成長のための食品添加物

歴史的に、キノキサリン 1,4-ジ-N-オキシドは、その抗菌特性により、動物の成長を促進するための食品添加物として用いられてきました。 .

Safety and Hazards

将来の方向性

Quinoxalines, including Quinoxaline, 1-oxide, have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

作用機序

- Notable targets include:

- QdNOs exert their effects through several mechanisms:

Target of Action

Mode of Action

Action Environment

生化学分析

Biochemical Properties

Quinoxaline, 1-oxide, plays a crucial role in biochemical reactions, particularly due to its ability to generate reactive oxygen species (ROS). This compound interacts with several enzymes and proteins, including xanthine oxidase, aldehyde oxidase, and cytochrome P450 enzymes . These interactions often lead to the production of ROS, which can cause oxidative stress and damage to cellular components. Additionally, quinoxaline, 1-oxide, has been shown to chelate metals and act as a bioreductive agent, further influencing its biochemical activity .

Cellular Effects

The effects of quinoxaline, 1-oxide, on various cell types and cellular processes are profound. This compound can induce oxidative stress by increasing ROS levels, leading to DNA damage and apoptosis . In HepG2 cells, quinoxaline, 1-oxide, has been observed to elevate ROS and 8-OHdG levels, indicating oxidative DNA damage . Furthermore, quinoxaline, 1-oxide, can influence cell signaling pathways, gene expression, and cellular metabolism, often resulting in altered cell function and viability .

Molecular Mechanism

At the molecular level, quinoxaline, 1-oxide, exerts its effects through several mechanisms. The compound’s ability to generate ROS is a primary mode of action, leading to oxidative damage to DNA and other cellular components . Quinoxaline, 1-oxide, can also bind to and inhibit specific enzymes, such as xanthine oxidase, thereby affecting cellular redox balance . Additionally, the compound’s metal-chelating properties contribute to its biochemical activity by disrupting metal-dependent processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinoxaline, 1-oxide, can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that quinoxaline, 1-oxide, can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to quinoxaline, 1-oxide, in vitro and in vivo has been associated with sustained oxidative stress and potential genotoxicity .

Dosage Effects in Animal Models

The effects of quinoxaline, 1-oxide, vary with different dosages in animal models. At low doses, the compound may exhibit beneficial antimicrobial and antitumoral activities . At higher doses, quinoxaline, 1-oxide, can induce toxic effects, including severe oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage .

Metabolic Pathways

Quinoxaline, 1-oxide, is involved in several metabolic pathways, primarily through its reduction and oxidation reactions. The compound undergoes extensive metabolism, with N-oxide group reduction being a major pathway . Enzymes such as xanthine oxidase, aldehyde oxidase, and cytochrome P450 play significant roles in the metabolism of quinoxaline, 1-oxide . These metabolic processes can influence the compound’s activity and toxicity .

Transport and Distribution

Within cells and tissues, quinoxaline, 1-oxide, is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to chelate metals and generate ROS affects its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s overall activity and effectiveness .

Subcellular Localization

Quinoxaline, 1-oxide, exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and other cellular components . Post-translational modifications and targeting signals may direct quinoxaline, 1-oxide, to specific organelles, further influencing its biochemical activity .

特性

IUPAC Name |

1-oxidoquinoxalin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGFWQSVACNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219388 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-29-1 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinoxaline N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key characteristic of the reaction between Benzofurazan oxide and Benzofuran-3(2H)-ones?

A1: This reaction offers a single-step method to synthesize 3-(o-hydroxyaryl)quinoxaline 1-oxides. [] This reaction is particularly useful as it provides access to benzofuro[2,3-b]quinoxalines, a system with limited synthetic routes. []

Q2: Can you elaborate on the synthesis of 3-(o-hydroxyaryl)quinoxaline 1-oxides?

A2: Reacting benzofurazan oxides with benzofuran-3(2H)-ones produces 3-(o-hydroxyaryl)quinoxaline 1-oxides. These products can then be cyclized under reflux in acetic anhydride, yielding benzofuro[2,3-b]quinoxalines. []

Q3: How does the presence of an oxygen function at position 3 on 2-substituted quinoxaline 1-oxides impact reactions with acetyl chloride?

A3: Instead of yielding the expected acetyl derivative, reacting 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride results in a chloro compound. The oxygen at position 3 seems to direct chlorine substitution to position 6 through a nucleophilic mechanism. This pattern is consistent across various derivatives of 3-hydroxy-2-phenylquinoxaline 1-oxide. []

Q4: How can Quinoxaline-1,4-dioxide derivatives be selectively reduced to quinoxaline derivatives?

A4: Sodium dithionite (Na2S2O4) acts as a selective reducing agent in this transformation. []

Q5: What is the role of hydrogen peroxide in the context of quinoxaline derivatives?

A5: Hydrogen peroxide (H2O2) can oxidize 2-carboxyl-quinoxaline derivatives, yielding the corresponding 2-carboxyl-quinoxaline-1-oxide derivatives. []

Q6: What is the function of trimethyl phosphite concerning quinoxaline derivatives?

A6: Trimethyl phosphite (P(OCH3)3) selectively reduces 2-carboxyl-quinoxaline-1,4-dioxide derivatives to 3-carboxyl-quinoxaline-1-oxide derivatives. []

Q7: Can you describe the synthesis and notable activity of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives?

A7: Researchers have successfully synthesized a series of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives. [] Among these, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide displayed promising in vitro antibacterial activity, particularly against veterinary pathogens like Treponema hyodysenteriae, the causative agent of swine dysentery. [] This compound showed complete protection against swine dysentery in an in vivo pig model over 21 days. []

Q8: How can furazano[3,4-b]quinoxaline 1-oxides be used to synthesize imidazo[4,5-b]quinoxaline 3-oxides?

A8: Imidazo[4,5-b]quinoxaline 3-oxides can be efficiently synthesized by reacting furazano[3,4-b]quinoxaline 1-oxides with either nitrones or diazo compounds. [] The resulting imidazo[4,5-b]quinoxaline 3-oxides are readily amenable to further modifications, such as O-methylation with methyl iodide or deoxygenation using triphenylphosphine. []

Q9: What is the significance of the reaction between furazano[3,4-b]quinoxaline 1-oxide and cyclopentadiene?

A9: This reaction is notable because it successfully traps the elusive 2,3-dinitrosoquinoxaline intermediate. [, ]

Q10: What are some common methods for deoxygenating quinoxaline 1-oxides?

A10: One effective method utilizes triphenylphosphine, which can efficiently remove the oxygen atom from quinoxaline 1-oxides. []

Q11: How do substituents at the 6(7)-position affect the equilibrium between the two isomeric dioxide forms of furazano[3,4-b]quinoxaline 1-oxides?

A11: The presence of different substituents at the 6(7)-position in furazano[3,4-b]quinoxaline 1-oxides influences the equilibrium between the two dioxide forms. This equilibrium is established through a rapid interconversion process involving a dinitroso intermediate. []

Q12: Can you describe the photochemical behavior of Quinoxaline, 1-oxide and its derivatives?

A12: Irradiating quinoxaline 1-oxide in water leads to the formation of corresponding quinoxalines, provided there's a hydrogen atom at position 2 or 3. Interestingly, irradiating 2,3-dimethylquinozaline 1-oxide in water yields the hydrolysis product of 3,4-dimethyl-3,1,5-benzoxadiazepine. [] When irradiated in cyclohexane, methyl derivatives predominantly form 3,1,5-benzoxadiazepines. Conversely, the parent compound and 2-methoxyquinoxaline 1-oxide yield 2-isocyanophenyl derivatives under the same conditions. It's crucial to consider both ring enlargement products and open-chain compounds as potential primary photoproducts in these reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)